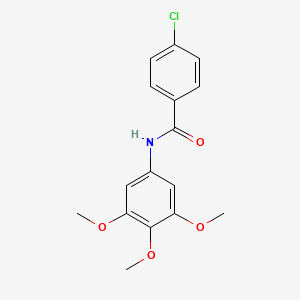![molecular formula C18H21FN4O3S B4392813 N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4392813.png)
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-715 was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide acts as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes such as inflammation, stress response, and cell differentiation. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide inhibits the activation of p38 MAPK by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This leads to a reduction in the production of pro-inflammatory cytokines, matrix metalloproteinases, and other downstream effectors of the p38 MAPK pathway.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in human monocytes and synovial fibroblasts. In vivo studies have shown that N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide reduces joint inflammation and cartilage degradation in animal models of rheumatoid arthritis and osteoarthritis. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is its selectivity for the p38 MAPK pathway, which reduces the likelihood of off-target effects. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is its potential toxicity, particularly at high doses. N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has also been shown to have limited efficacy in some disease conditions, such as inflammatory bowel disease.
Orientations Futures
There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective inhibitors of the p38 MAPK pathway. Another direction is the investigation of the role of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in other disease conditions, such as Alzheimer's disease and diabetes. Additionally, the potential use of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in combination with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the safety and efficacy of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide in clinical trials should be further investigated.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions such as rheumatoid arthritis, osteoarthritis, and cancer. In rheumatoid arthritis, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce joint inflammation. In osteoarthritis, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to inhibit the production of matrix metalloproteinases, which are enzymes that contribute to cartilage degradation. In cancer, N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c19-14-1-5-16(6-2-14)23-11-9-22(10-12-23)13-18(24)21-15-3-7-17(8-4-15)27(20,25)26/h1-8H,9-13H2,(H,21,24)(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBLLVLEZOVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



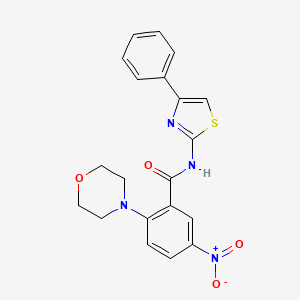
![(3-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4392733.png)
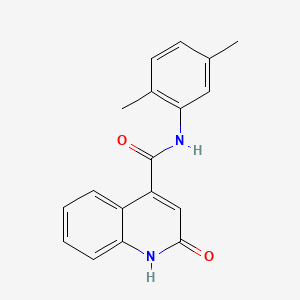
![4-{[(2-chloro-6-fluorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4392745.png)


![2,6-dimethyl-N-[(4-methylphenyl)sulfonyl]-4-morpholinecarboxamide](/img/structure/B4392773.png)
![4-methoxy-3-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4392778.png)
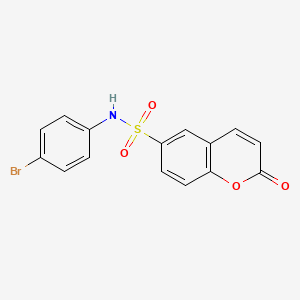
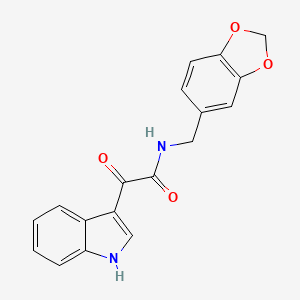

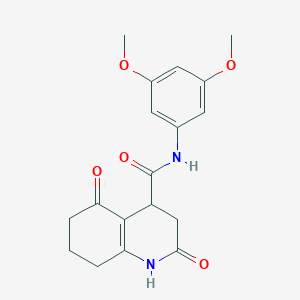
![ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate](/img/structure/B4392821.png)
